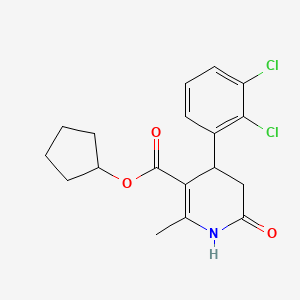

![molecular formula C22H30N4O3S2 B5524302 N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar piperidine derivatives involves strategic substitutions to enhance activity. For instance, substituting the benzamide with bulky moieties or introducing an alkyl or phenyl group at the nitrogen atom significantly increases activity, as demonstrated by Sugimoto et al. (1990) in their study on anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure and analysis often involve X-ray crystallography to investigate the crystal class, cell parameters, and geometry of compounds. For instance, the structure of 1-benzhydryl-4-methanesulfonyl-piperazine was explored by Naveen et al. (2007), revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives highlight the significance of the sulfonyl group in achieving high enantioselectivity, as discussed by Wang et al. (2006) in their study on Lewis basic catalysts for the hydrosilylation of N-aryl imines (Wang et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds in different environments. These properties are typically determined through experimental measurements and contribute to the compound's application potential in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are essential for designing compounds with desired biological or chemical activities. Studies such as those by Foroumadi et al. (2005), exploring antibacterial activity, provide insights into the structure-activity relationship and the impact of modifications on the benzyl and sulfonamide rings on activity (Foroumadi et al., 2005).

科学的研究の応用

Anti-Acetylcholinesterase Activity

Studies have revealed that certain piperidine derivatives, including compounds structurally related to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, exhibit potent anti-acetylcholinesterase (AChE) activity. This enzyme inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's. The introduction of bulky moieties and specific groups into the piperidine and benzamide structures significantly enhances their AChE inhibitory activity, suggesting their potential as therapeutic agents against dementia and related cognitive disorders (Sugimoto et al., 1990).

Metabolism and Oxidative Modification

Research into the oxidative metabolism of compounds structurally similar to the one has shown that these molecules undergo metabolic transformations involving cytochrome P450 enzymes. Such studies are vital for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, as they inform on the metabolism, bioavailability, and elimination pathways, crucial for drug development (Hvenegaard et al., 2012).

Serotonin Receptor Agonism

Benzamide derivatives, including molecules with similarities to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds, acting as selective serotonin 4 (5-HT4) receptor agonists, demonstrate potential for the development of novel prokinetic agents with reduced side effects, indicating their utility in treating gastrointestinal disorders (Sonda et al., 2004).

Lewis Basic Catalysis

Piperazine derivatives have been explored for their role as enantioselective Lewis basic catalysts in the hydrosilylation of N-aryl imines. This research underscores the compound's potential application in synthetic organic chemistry, particularly in facilitating the synthesis of chiral molecules, which are of significant interest in pharmaceutical research and development (Wang et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S2/c1-24-11-13-25(14-12-24)20-8-6-18(7-9-20)16-23-22(27)19-4-2-10-26(17-19)31(28,29)21-5-3-15-30-21/h3,5-9,15,19H,2,4,10-14,16-17H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGKVUWQVZNOEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

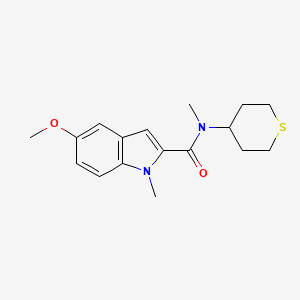

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

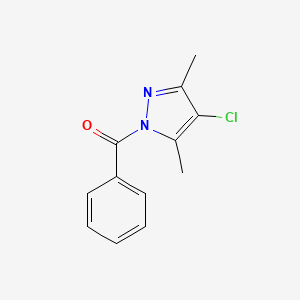

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

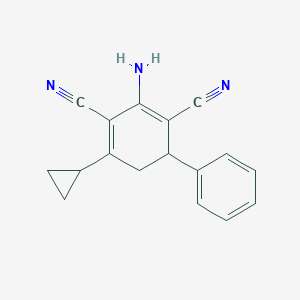

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)